1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with 1,3-benzodiazole under basic conditions. The reaction is usually carried out in a solvent such as methanol, with sodium hydroxide as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(6-hydroxypyridin-2-yl)-1H-1,3-benzodiazole.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxypyridine moiety can enhance the compound’s ability to interact with biological targets, while the benzodiazole ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar in structure but lacks the benzodiazole ring.
6-Methoxypyridin-2-yl)methanamine: Contains a methanamine group instead of the benzodiazole ring.
2-Chloro-6-methoxypyridine: Similar pyridine structure with a chloro substituent instead of a benzodiazole ring.
Uniqueness
1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is unique due to its combination of a methoxypyridine moiety with a benzodiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both the methoxypyridine and benzodiazole rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNZJJWVJRDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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